6-chloro-N2-(prop-2-yn-1-yl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-chloro-N2-(prop-2-yn-1-yl)-1,3,5-triazine-2,4-diamine is a heterocyclic compound that features a triazine ring substituted with a chlorine atom and a prop-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N2-(prop-2-yn-1-yl)-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with propargylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at around 0-5°C to ensure selective substitution at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N2-(prop-2-yn-1-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Cycloaddition reactions: The prop-2-yn-1-yl group can participate in cycloaddition reactions, forming new heterocyclic structures.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.
Cycloaddition reactions: Catalysts such as copper(I) iodide or palladium complexes in the presence of ligands.
Oxidation and reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted triazines with various functional groups.
Cycloaddition reactions: New heterocyclic compounds with potential biological activity.
Oxidation and reduction: Oxidized or reduced derivatives with altered electronic properties.
Scientific Research Applications
6-chloro-N2-(prop-2-yn-1-yl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-chloro-N2-(prop-2-yn-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The prop-2-yn-1-yl group may facilitate binding through π-π interactions or hydrogen bonding, while the triazine ring provides a stable scaffold for interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide
- 6-chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide
- Imidazole derivatives
Uniqueness
6-chloro-N2-(prop-2-yn-1-yl)-1,3,5-triazine-2,4-diamine is unique due to its triazine core, which imparts distinct chemical properties compared to other heterocycles like pyridines or imidazoles. The presence of both a chlorine atom and a prop-2-yn-1-yl group allows for diverse chemical modifications and applications, making it a versatile compound in research and industry.
Properties
IUPAC Name |
6-chloro-2-N-prop-2-ynyl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN5/c1-2-3-9-6-11-4(7)10-5(8)12-6/h1H,3H2,(H3,8,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKAGIHKIPLEHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=NC(=NC(=N1)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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